REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([N+:20]([O-:22])=[O:21])=[C:11]([O:17]CC)[C:12]([O:14]CC)=[CH:13][C:7]=2[CH:6]=1)=[O:4].Br>C(O)(=O)C>[OH:14][C:12]1[C:11]([OH:17])=[C:10]([N+:20]([O-:22])=[O:21])[C:8]2[S:9][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[CH:13]=1
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Name
|
5,6-Diethoxy-7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester
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Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(S1)C(=C(C(=C2)OCC)OCC)[N+](=O)[O-]
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with a solution of acetic acid and hydrobromic acid (1:1) and water
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from acetonitrile
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(SC(=C2)C(=O)O)C(=C1O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |